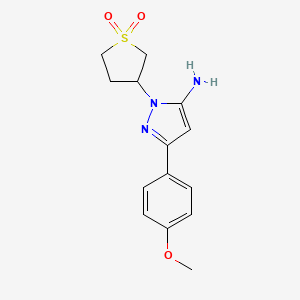

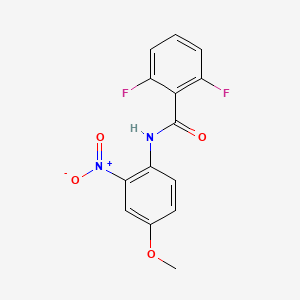

![molecular formula C22H21N3O5 B2882029 4-[2-(苄氨基)-2-氧代乙氧基]-6-氧代-1-苯基哒嗪-3-羧酸乙酯 CAS No. 899943-16-9](/img/structure/B2882029.png)

4-[2-(苄氨基)-2-氧代乙氧基]-6-氧代-1-苯基哒嗪-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It might also include information on the compound’s appearance or state under standard conditions .

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including its atomic arrangement and the types of bonds between the atoms .Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility in various solvents, and its chemical stability .科学研究应用

Synthesis of D-Homophenylalanine

D-Homophenylalanine: is an important intermediate in the pharmaceutical industry, particularly for the production of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors have significant clinical applications in managing hypertension and congestive heart failure (CHF). The compound can be resolved with L-tartaric acid, followed by catalytic hydrogenation to synthesize D-Homophenylalanine in a practical and convenient three-step process .

Biocatalytic Methods for Pharmaceutical Intermediates

The biocatalytic synthesis of L-homophenylalanine, a variant of the aforementioned D-Homophenylalanine, represents a green chemistry approach to producing pharmaceutical intermediates. This method is environmentally friendly and sustainable, utilizing membrane bioreactors for the biotransformation process .

Optical Resolution in Chemical Synthesis

The compound serves as a candidate for optical resolution processes. This is a method used to separate enantiomers and is crucial in the synthesis of optically active pharmaceuticals. The resolution with L-tartaric acid and subsequent steps can lead to the production of enantiomerically pure compounds .

Modification of Peptides

Modifying peptides by substituting natural amino acids with nonstandard residues, such as those derived from the compound, can alter bioavailability and inhibiting activity. This has significant implications for the development of new therapeutic peptides with enhanced properties .

Organogelator Synthesis for Oil Spill Remediation

The structural features of the compound suggest potential applications in synthesizing organogelators. These are materials used to remediate oil spills by trapping oil away from water through intermolecular forces like hydrogen bonding and Van der Waals interactions .

Development of Semi-Solid Preparations

Due to its functional groups, the compound could be used in the development of semi-solid preparations known as organogels. These have applications in various fields, including pharmaceuticals and environmental cleanup .

作用机制

安全和危害

属性

IUPAC Name |

ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-2-29-22(28)21-18(13-20(27)25(24-21)17-11-7-4-8-12-17)30-15-19(26)23-14-16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPMURUWBVHASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

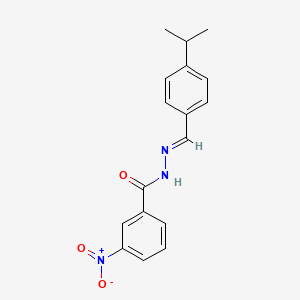

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2881947.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)

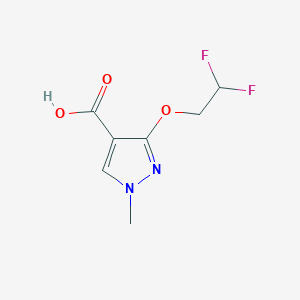

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)

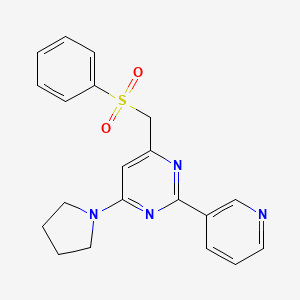

![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2881950.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2881951.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenylquinolin-4-yl)methanone](/img/structure/B2881955.png)

![ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2881962.png)

![ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate](/img/structure/B2881968.png)